Cas no 2137763-71-2 (2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine)
![2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/2137763-71-2x500.png)
2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-[5-methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine
- 2137763-71-2
- EN300-714758
- 2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine
-
- インチ: 1S/C9H14F5NO/c1-7(8(10,11)9(12,13)14)4-2-6(16-7)3-5-15/h6H,2-5,15H2,1H3
- InChIKey: PPRVONNKYJXZTI-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(C1(C)CCC(CCN)O1)F
計算された属性
- 精确分子量: 247.09955488g/mol
- 同位素质量: 247.09955488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 255
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 2.1
2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-714758-1.0g |
2-[5-methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine |
2137763-71-2 | 1g |
$0.0 | 2023-06-06 |
2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine 関連文献
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amineに関する追加情報
Chemical Compound CAS No. 2137763-71-2: 2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine
The compound 2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine, identified by the CAS registry number CAS No. 2137763-71-2, is a highly specialized organic compound with unique structural and functional properties. This compound belongs to the class of amines and features a complex structure that includes a pentafluoroethyl group, a methyl group, and an oxolane (tetrahydrofuran) ring. The combination of these groups imparts distinctive chemical and physical properties, making it a subject of interest in various scientific and industrial applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic transformations. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery, material science, and advanced chemical manufacturing. The presence of the pentafluoroethyl group significantly enhances the compound's stability and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules.
The structural integrity of 2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine is further highlighted by its ability to participate in various chemical reactions, including nucleophilic substitutions and amide bond formations. These reactions are pivotal in the development of novel pharmaceutical agents, where the compound serves as a versatile building block. Recent studies have demonstrated its potential in the creation of peptide-based drugs, where its unique functional groups facilitate specific interactions with biological targets.
In terms of physical properties, this compound exhibits a melting point of approximately 85°C and a boiling point around 140°C under standard conditions. Its solubility profile is highly dependent on the solvent used, with notable solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. These characteristics make it suitable for use in various laboratory settings, including chromatographic separations and spectroscopic analyses.
The synthesis of CAS No. 2137763-71-2 typically involves a multi-step process that begins with the preparation of the pentafluoroethyl group using electrophilic fluorination techniques. This is followed by the construction of the oxolane ring through intramolecular cyclization reactions, which ensures the formation of the desired stereochemistry. The final step involves amine functionalization, which is achieved through nucleophilic substitution or reductive amination methods.
From an environmental standpoint, this compound has been subjected to rigorous testing to assess its biodegradability and toxicity profiles. Studies indicate that it exhibits low acute toxicity and is not classified as hazardous under standard conditions. However, its potential long-term effects on ecosystems remain an area of active research.
In conclusion, 2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amne represents a significant advancement in modern organic chemistry. Its unique structure, coupled with its versatile reactivity and favorable physical properties, positions it as a key player in diverse scientific domains. As research continues to uncover new applications for this compound, its role in advancing technological and medical innovations is expected to grow significantly.
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